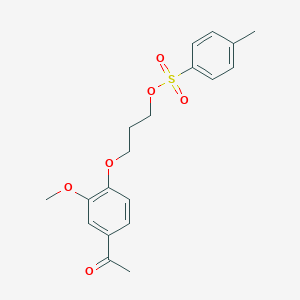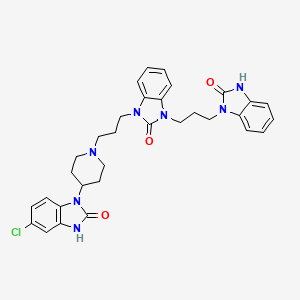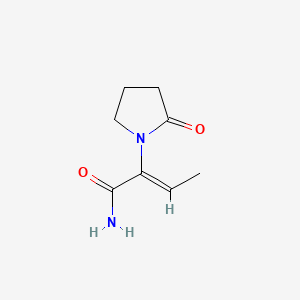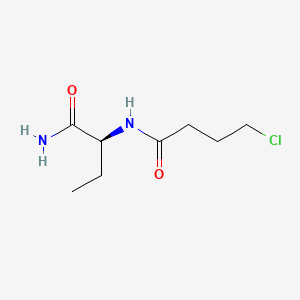
Granisetron Impurity C HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Granisetron Impurity C HCl, also known as N-[(1R,3r,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide, is a compound related to Granisetron . Granisetron is an antiemetic used to treat nausea and vomiting following chemotherapy and radiotherapy .
Synthesis Analysis
The synthesis of Granisetron and its impurities has been discussed in several studies . These studies have conducted forced degradation tests using acidic, alkaline, oxidative, heat, and photolytic conditions . Granisetron was found to be relatively unstable under acidic, alkaline, and oxidative conditions .Molecular Structure Analysis
The molecular formula of Granisetron Impurity C HCl is C17H22N4O . It has a molecular weight of 298.38 .Chemical Reactions Analysis
Granisetron and its impurities undergo various chemical reactions under different conditions . For instance, under stress conditions such as acidic, alkaline, and oxidative environments, Granisetron was found to be relatively unstable .Physical And Chemical Properties Analysis
Granisetron Impurity C HCl is a solid compound . More detailed physical and chemical properties could not be found in the retrieved sources.Safety And Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Granisetron Impurity C HCl involves the conversion of Granisetron to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "Granisetron", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve Granisetron in methanol.", "Step 2: Add hydrochloric acid to the solution and stir for 1 hour.", "Step 3: Add sodium hydroxide to the solution to adjust the pH to 9-10.", "Step 4: Extract the solution with ethyl acetate.", "Step 5: Wash the organic layer with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate.", "Step 7: Evaporate the solvent to obtain Granisetron Impurity C.", "Step 8: Dissolve Granisetron Impurity C in hydrochloric acid and stir for 1 hour to obtain Granisetron Impurity C HCl." ] } | |
Numéro CAS |
1364645-74-8 |
Nom du produit |
Granisetron Impurity C HCl |
Formule moléculaire |
C17H23N4OCl |
Poids moléculaire |
334.85 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



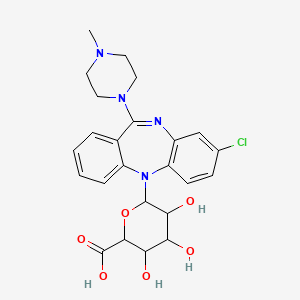
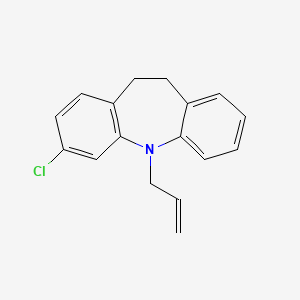

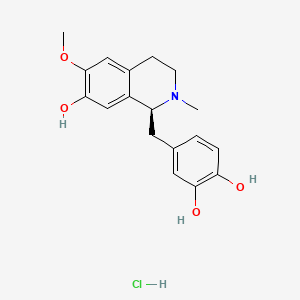
![1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone](/img/structure/B602244.png)
